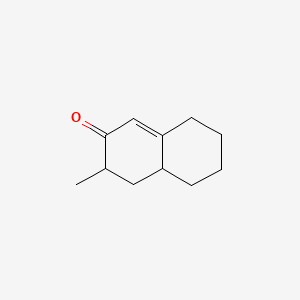
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-3-methyl- is a chemical compound that belongs to the class of naphthalenones. These compounds are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-3-methyl- typically involves the hydrogenation of naphthalenone derivatives under specific conditions. Common methods include catalytic hydrogenation using palladium or platinum catalysts. The reaction conditions often involve elevated temperatures and pressures to achieve the desired reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to fully saturated naphthalenone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-3-methyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalenone: The parent compound with a similar structure but without the hexahydro and methyl groups.
Tetralone: A related compound with a partially hydrogenated naphthalene ring.
Decalone: A fully hydrogenated derivative of naphthalenone.
Uniqueness
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-3-methyl- is unique due to its specific substitution pattern and degree of hydrogenation. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
30297-14-4 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
3-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
XOJADZURPUVMRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CCCCC2=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
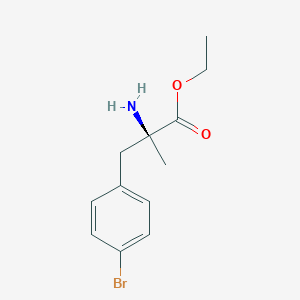
![1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B13819040.png)
![1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13819045.png)
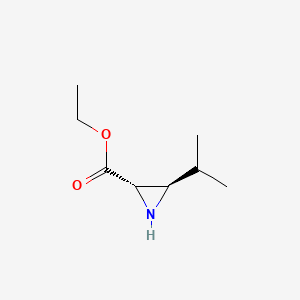
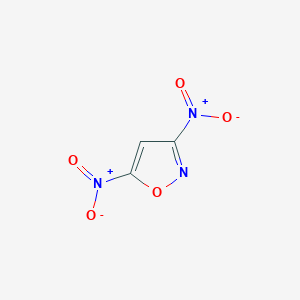
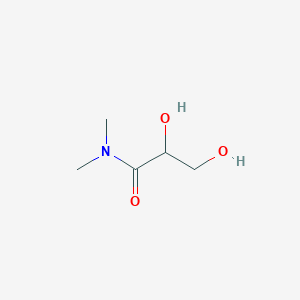
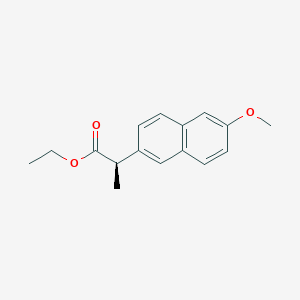

![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
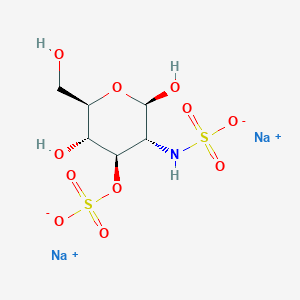
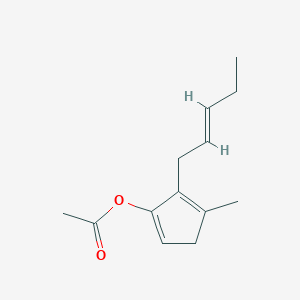
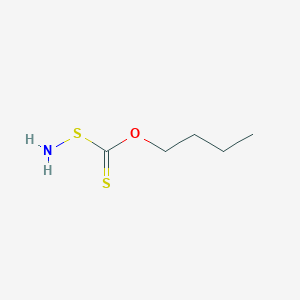
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
